N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride
Description
N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride (CAS: 2034313-96-5) is a synthetic sulfonamide derivative with a molecular formula of C₂₀H₂₀ClN₃O₃S and a molecular weight of 417.91 g/mol . Its structure features a 1,2,3,4-tetrahydroisoquinoline core linked to a sulfonamide group and a pyridin-3-yloxy-substituted phenyl ring (Fig. 1).
Properties
IUPAC Name |
N-(4-pyridin-3-yloxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S.ClH/c24-27(25,20-8-3-15-9-11-22-13-16(15)12-20)23-17-4-6-18(7-5-17)26-19-2-1-10-21-14-19;/h1-8,10,12,14,22-23H,9,11,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIZPNMRVNXDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride typically involves multiple steps:
Formation of the Pyridin-3-yloxyphenyl Intermediate: This step involves the reaction of 4-bromoacetophenone with pyridine-3-ol in the presence of a base such as potassium carbonate.
Synthesis of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline core is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in acidic conditions.
Coupling of Intermediates: The final step involves coupling the pyridin-3-yloxyphenyl intermediate with the tetrahydroisoquinoline moiety using a sulfonamide linkage. This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated purification systems for the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the nitro groups or sulfonamide linkage, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological properties that make it a candidate for therapeutic use:
- Anticancer Activity : Research has indicated that derivatives of tetrahydroisoquinoline compounds can exhibit significant anticancer properties. Specifically, studies have shown that certain sulfonamide derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
- Antifungal Activity : Compounds containing pyridine and sulfonamide moieties have been synthesized and evaluated for antifungal activity. Some derivatives demonstrate efficacy against Candida species and other fungal pathogens, showing promise as potential antifungal agents .
- Protein Kinase Inhibition : The compound has been noted for its ability to regulate protein kinase activity, particularly serum and glucocorticosteroid-regulated kinases (SGK). This regulation is crucial for treating diseases associated with inflammation and degenerative joint conditions such as osteoarthritis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride typically involves multi-step organic reactions. The structure-activity relationship studies reveal that modifications to the pyridine and sulfonamide groups can significantly influence the biological activity of the compound.
Table 1: Structural Modifications and Their Effects
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study 1: Anticancer Efficacy
In a study evaluating various tetrahydroisoquinoline derivatives, it was found that specific modifications led to increased cytotoxicity against breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy . -
Case Study 2: Antifungal Screening
A series of pyridine-sulfonamide derivatives were tested against clinical isolates of Candida. Results showed that some compounds exhibited lower minimum inhibitory concentrations (MICs) compared to standard antifungal treatments like fluconazole, suggesting their potential as effective antifungal agents .
Mechanism of Action
The mechanism of action of N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Sodium/Potassium Salts of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Key Compounds :
- Sodium 1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS unspecified)
- Potassium 1(S)-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS unspecified)
Structural and Functional Insights :
- These salts lack the sulfonamide and pyridinyloxy moieties present in the target compound. Instead, they are intermediates in synthesizing solifenacin , a muscarinic receptor antagonist used for overactive bladder treatment .
- Stereochemical purity (>97% enantiomeric excess for the S-isomer) is emphasized for pharmacological efficacy, achieved via asymmetric hydrogenation using organometallic catalysts .
- X-ray diffraction data (e.g., 2θ peaks at 10.2, 15.3, and 17.7°) confirm crystallinity, which is critical for manufacturing reproducibility .
Sulfonamide Derivatives with Heterocyclic Substitutions
Key Compounds :
- 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S, MW: 493.53 g/mol)
- Analog with pyrimidin-2-yl substitution
Structural and Functional Insights :
- These compounds share the sulfonamide group with the target compound but differ in heterocyclic attachments (e.g., pyridin-2-yl vs. pyridin-3-yloxy) and core structures (pentanamide vs. tetrahydroisoquinoline) .
- Synthesis yields range from 76–83%, with elemental analysis data (e.g., C: 58.59%, H: 4.81%) confirming purity .
3-Chloro-N-phenyl-phthalimide
Key Compound: 3-chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂, MW: 257.67 g/mol)
Structural and Functional Insights :
- While structurally distinct (phthalimide core vs. tetrahydroisoquinoline), this compound is notable for its role in synthesizing polyimide monomers .
- Unlike the target compound, it lacks biological relevance but highlights the versatility of sulfonamide-related frameworks in materials science.
Critical Analysis of Research Findings
- Stereochemistry Matters : The sodium/potassium salts demonstrate that enantiomeric purity (>97%) is crucial for pharmaceutical intermediates . The target compound’s stereochemical data is absent but warrants investigation.
- Salt Forms : The hydrochloride counterion in the target compound contrasts with alkali metal salts in solifenacin precursors, which may influence solubility and crystallization behavior.
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core structure, which is known for its diverse biological activities. The presence of a pyridine moiety and a sulfonamide group enhances its interaction with biological targets.
-
Inhibition of Enzymatic Activity :
- The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially affecting physiological processes such as acid-base balance and fluid secretion.
- Research has indicated that similar compounds can act as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), suggesting that this compound may exhibit similar inhibitory effects .
- Receptor Modulation :
Anticancer Properties
Recent studies have shown that derivatives of tetrahydroisoquinoline can exhibit anticancer activity. For instance, certain modifications lead to enhanced cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory properties, particularly through modulation of cytokine production in immune cells. This activity is crucial for conditions like rheumatoid arthritis and psoriasis .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Neurological Effects :
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride?
- The compound can be synthesized via sulfonamide coupling reactions. A typical procedure involves reacting a sulfonyl chloride derivative with a substituted tetrahydroisoquinoline under basic conditions (e.g., pyridine or DMAP as a catalyst). Solvent selection (e.g., dichloromethane or pyridine) and temperature control (room temperature to mild heating) are critical to avoid side reactions. Post-synthesis purification often employs column chromatography (silica gel) and recrystallization using solvents like ethyl acetate/petroleum ether mixtures .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of aromatic protons, pyridinyloxy groups, and sulfonamide linkages.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is typical for research-grade material).
- Infrared (IR) Spectroscopy: Validates functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹).
- Mass Spectrometry (MS): Provides molecular ion peaks matching the expected molecular weight .
Q. How can researchers assess the compound’s solubility and stability in experimental buffers?
- Perform solubility screens in DMSO (common stock solvent) followed by dilution into aqueous buffers (PBS, pH 7.4). Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect degradation (e.g., shifts in absorbance maxima). For hydrolytic stability, test at varying pH levels (3–9) and temperatures (4°C–37°C) .
Advanced Research Questions
Q. What strategies are used to optimize reaction yields and minimize byproducts during synthesis?
- Catalyst Screening: Test bases like DMAP or triethylamine to enhance coupling efficiency.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, pyridine) improve sulfonamide formation.
- Stoichiometric Control: Use a 1.1–1.2 molar excess of sulfonyl chloride to ensure complete reaction.
- Reaction Monitoring: TLC or LC-MS at intermediate stages identifies unreacted starting materials .
Q. How can the compound’s mechanism of action in biological systems be elucidated?
- Target Identification: Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins.
- Enzymatic Assays: Test inhibition/activation of kinases, GPCRs, or ion channels (common targets for sulfonamide derivatives).
- Computational Docking: Molecular modeling (e.g., AutoDock Vina) predicts interactions with active sites of homologous proteins .
Q. What approaches resolve contradictions in biological activity data across studies?
- Dose-Response Replication: Ensure consistent compound concentrations and assay conditions (e.g., cell lines, incubation times).
- Metabolite Profiling: Use LC-MS to rule out degradation products influencing activity.
- Orthogonal Assays: Validate findings with alternative methods (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
- Substituent Modification: Vary pyridinyloxy or tetrahydroisoquinoline groups to assess impacts on potency.
- Pharmacophore Mapping: Identify critical functional groups (e.g., sulfonamide, aromatic rings) using 3D-QSAR models.
- In Vivo Testing: Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of analogs in rodent models .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
- UPLC-MS/MS: Detects impurities at ppm levels with high sensitivity.
- Chiral HPLC: Resolves enantiomeric impurities if stereochemistry is relevant.
- Elemental Analysis: Confirms stoichiometric ratios of C, H, N, and S .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
